

# IUPAC name for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

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## Compound of Interest

Compound Name: *trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate*

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An In-Depth Technical Guide to the IUPAC Nomenclature of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

## Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a comprehensive analysis of the IUPAC nomenclature for the molecule commonly known as **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** (CAS No. 1408075-48-8).<sup>[1][2]</sup> We will deconstruct the name into its constituent parts, elucidating the hierarchical rules and logical principles that govern its formation. This document is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of systematic chemical nomenclature.

## Foundational Structural Analysis: The Cyclobutane Core

The parent structure of the molecule is a cyclobutane ring, a four-membered cycloalkane.<sup>[3]</sup> The selection of the cycloalkane as the parent chain is the initial step in the nomenclature

process. This is determined because the ring contains the principal functional group and is not attached to a longer acyclic carbon chain.<sup>[4]</sup>

## Identification and Prioritization of Functional Groups

The subject molecule presents three distinct functionalities attached to the cyclobutane core:

- An ester group (-COOCH<sub>3</sub>)
- A hydroxyl group (-OH)
- A methyl group (-CH<sub>3</sub>)

To systematically name the molecule, these functional groups must be ranked according to IUPAC priority rules.<sup>[5][6][7]</sup> The order of precedence is critical as the highest-priority group dictates the suffix of the IUPAC name, while all other groups are treated as prefixes.<sup>[8][9]</sup>

**Table 1: Functional Group Prioritization**

Functional Group Present	Class	Priority	Role in IUPAC Name
-COOCH <sub>3</sub>	Ester	Highest	Suffix (-carboxylate)
-OH	Alcohol	Intermediate	Prefix (hydroxy-)
-CH <sub>3</sub>	Alkyl	Lowest	Prefix (methyl-)

As shown in Table 1, the ester functional group has the highest priority.<sup>[8]</sup> Consequently, the molecule is named as an ester, specifically a cyclobutanecarboxylate. The term "carboxylate" is used instead of "-oate" when the ester group is attached to a ring.<sup>[10]</sup> The alkyl group attached to the ester's oxygen atom is named first, which in this case is methyl.<sup>[11][12][13]</sup>

The hydroxyl and methyl groups are therefore treated as substituents and will be named as prefixes.

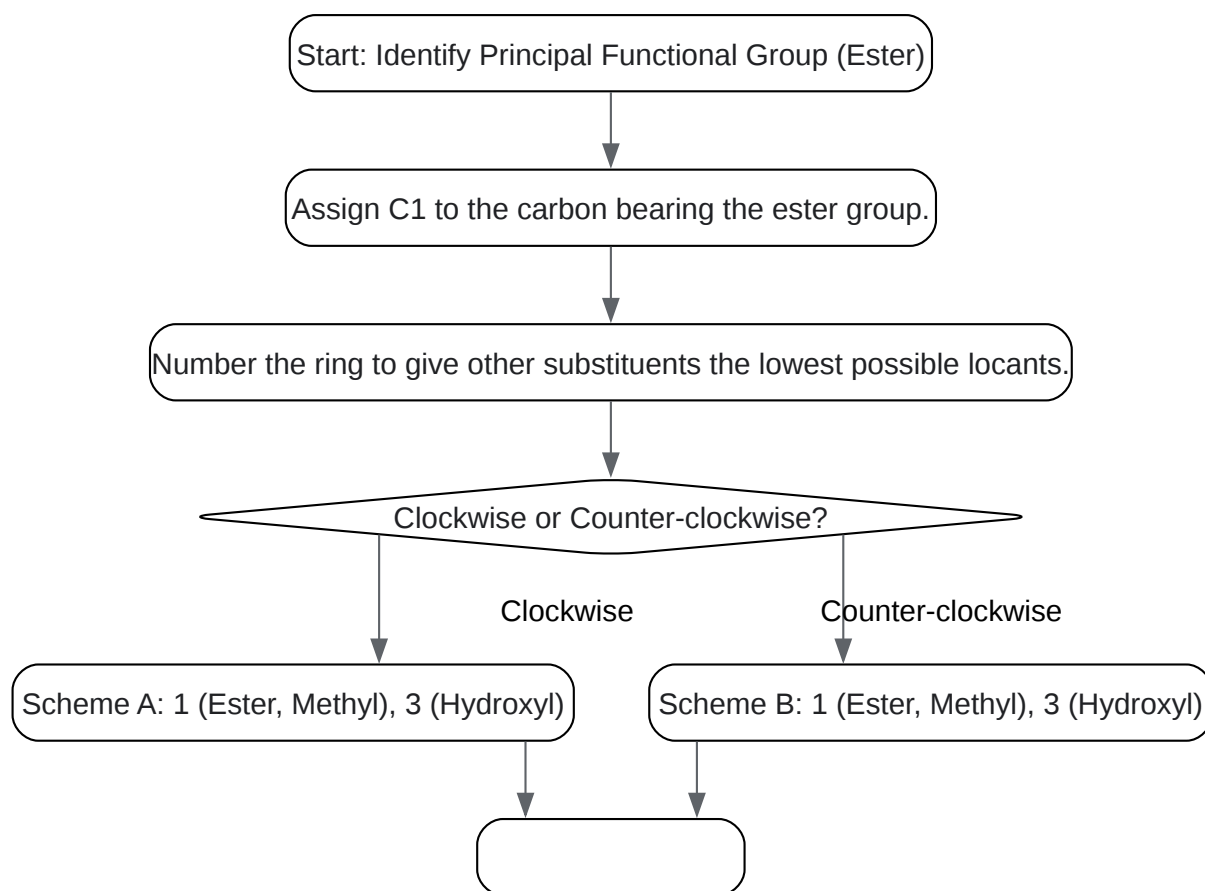
## The Protocol for Numbering the Cyclobutane Ring

The numbering of the atoms in the cyclobutane ring follows a strict protocol designed to assign the lowest possible locants (numbers) to the substituents, with priority given to the principal functional group.

#### Step-by-Step Numbering Protocol:

- **Assign Locant 1:** The carbon atom of the ring that is attached to the principal functional group (the ester) is assigned the number 1. This is a non-negotiable first step dictated by the priority of the ester group.
- **Determine Numbering Direction:** The ring can be numbered either clockwise or counter-clockwise from C1. The correct direction is the one that assigns the next lowest possible number to the other substituents.
- **Evaluate Possible Numbering Schemes:**
  - **Scheme A (Clockwise):** C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This gives the substituent locants 1, 1, and 3.
  - **Scheme B (Counter-clockwise):** C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This also gives the substituent locants 1, 1, and 3. In this specific case, both numbering directions yield the same set of locants (1, 1, 3). Therefore, either direction is acceptable for determining the positions of the substituents.

The workflow for this numbering logic is illustrated below.



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Caption: Logical workflow for numbering the cyclobutane ring.

## Stereochemical Assignment: The trans Configuration

The prefix *trans*- describes the relative stereochemistry of substituents on a ring. It indicates that the substituents are on opposite faces of the ring plane.<sup>[14][15][16]</sup> In this molecule, the key substituents for determining the stereochemistry are the highest-priority group at C1 (the methyl carboxylate group) and the substituent at C3 (the hydroxyl group).

- cis isomer: Both the methyl carboxylate group and the hydroxyl group would point to the same face of the cyclobutane ring (e.g., both "up" or both "down").
- trans isomer: The methyl carboxylate group and the hydroxyl group point to opposite faces of the ring (e.g., one "up" and one "down").[\[17\]](#)[\[18\]](#)

For this molecule, the name specifies the trans configuration.

A more precise, though less common, method for describing stereochemistry in such cases uses the Cahn-Ingold-Prelog priority system, which for this molecule results in the designation (1R,3R) or (1S,3S), depending on the specific enantiomer. The name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is a more formal IUPAC designation that reflects this specific stereochemical arrangement.[\[19\]](#)

The diagram below illustrates the trans spatial arrangement.

Caption: 3D representation showing the trans orientation of substituents.

## Assembling the Final IUPAC Name

The construction of the final name is a systematic assembly of the components identified in the preceding sections, following IUPAC syntax.

Systematic Assembly Protocol:

- Stereochemical Prefix: Begin with the stereochemical descriptor, trans-.
- Alkyl Group of Ester: Name the alkyl group attached to the ester oxygen: Methyl. A space follows this part of the name.[\[13\]](#)
- Substituent Prefixes: List the remaining substituents in alphabetical order, preceded by their locants.
  - 3-hydroxy
  - 1-methyl Alphabetically, "hydroxy" comes before "methyl".
- Parent Structure: Name the parent cycloalkane: cyclobutane.

- Principal Group Suffix: Attach the suffix for the principal functional group (the ester): -carboxylate.

Combining these components yields the complete IUPAC name:

**trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

## Conclusion

The IUPAC name **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** is derived from a hierarchical set of rules that prioritize functional groups, dictate ring numbering, and specify stereochemistry. By systematically analyzing the molecule's structure—identifying the cyclobutane core, ranking the ester, hydroxyl, and methyl groups, assigning locants to minimize their numbering, and defining the trans spatial relationship—a unique and descriptive name is constructed. This methodical approach is essential for eliminating ambiguity in chemical communication and forms the bedrock of organic nomenclature.

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